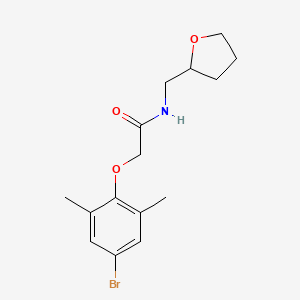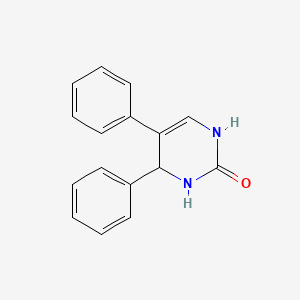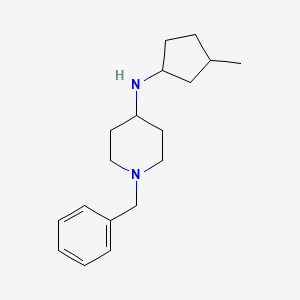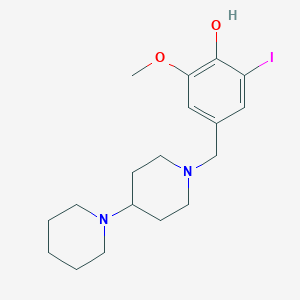
2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as BRD0705, is a small molecule compound that has shown promising results in scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it a valuable tool in biochemical and physiological studies.
Mécanisme D'action
2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide binds to a specific pocket on the BRD4 protein, known as the bromodomain, and prevents it from interacting with its target genes. This results in the downregulation of gene expression and can lead to changes in cell behavior, such as reduced proliferation or increased apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and disease model being studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, potentially making it a valuable tool for cancer therapy. In addition, this compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its high selectivity for the BRD4 protein, which allows for specific modulation of gene expression. However, one limitation is that it may not be effective in all cell types or disease models, as the activity of BRD4 can vary depending on the context.
Orientations Futures
There are several future directions for the study of 2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide. One potential avenue is to investigate its therapeutic potential in specific cancer types, such as leukemia or lymphoma. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis or asthma. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound and how it may interact with other proteins in the cell.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide involves the reaction of 2-(4-bromo-2,6-dimethylphenoxy) acetic acid with tetrahydro-2-furanylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of this compound as a white solid, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied in scientific research applications due to its ability to selectively inhibit the activity of a specific protein, known as bromodomain-containing protein 4 (BRD4). This protein plays a crucial role in the regulation of gene expression and has been implicated in various diseases, including cancer and inflammation. By inhibiting the activity of BRD4, this compound can modulate gene expression and potentially provide therapeutic benefits for these diseases.
Propriétés
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-10-6-12(16)7-11(2)15(10)20-9-14(18)17-8-13-4-3-5-19-13/h6-7,13H,3-5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVFZRQWPDTSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NCC2CCCO2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B5022673.png)

![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)


![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B5022711.png)
![N-[1-[(ethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5022717.png)